molecular formula C9H8O2 B050890 2,3-Dihydrobenzofuran-4-carbaldehyde CAS No. 209256-42-8

2,3-Dihydrobenzofuran-4-carbaldehyde

Cat. No. B050890
M. Wt: 148.16 g/mol
InChI Key: MKWRRGVTYBMERJ-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-4-carbaldehyde is a compound of interest due to its potential applications in organic synthesis and material science. Its structure and reactivity allow for the exploration of various chemical reactions and properties, making it a valuable subject of study in the field of organic chemistry.

Synthesis Analysis

The synthesis of isomeric dibenzofuran carboxaldehydes involves formylation of dibenzofuran with α,α-dichloromethyl methyl ether and tin(IV) chloride, yielding a mixture of aldehydes in high yield. This synthesis pathway highlights the versatility of dibenzofuran derivatives as intermediates in organic synthesis (Yempala & Cassels, 2017).

Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-4-carbaldehyde and its isomers was characterized using 1H and 13C NMR spectroscopy. Advanced 2D-NMR techniques, such as NOESY for 1H–1H interactions and HSQC and HMQC experiments for 1H–13C correlations, were employed to fully assign the spectral signals, providing detailed insights into the molecule's structure (Yempala & Cassels, 2017).

Chemical Reactions and Properties

2,3-Dihydrobenzofuran-4-carbaldehyde undergoes various chemical reactions, including Knoevenagel polycondensation, which involves the reaction with bis(cyanoacetate) monomers to synthesize donor–acceptor polymers containing shoulder-to-shoulder main chains. This showcases its utility as a precursor for polymers with desirable electronic properties (Namazi et al., 2001).

Physical Properties Analysis

While specific studies focusing exclusively on the physical properties of 2,3-Dihydrobenzofuran-4-carbaldehyde were not identified, the general understanding of dibenzofuran derivatives suggests that these compounds exhibit solubility in common organic solvents and may possess unique optical and electronic properties useful in materials science.

Chemical Properties Analysis

The chemical properties of 2,3-Dihydrobenzofuran-4-carbaldehyde include its reactivity in nucleophilic addition reactions, cycloadditions, and its role as an intermediate in the synthesis of biologically active molecules. Its versatility is further demonstrated by its involvement in multicomponent reactions leading to the synthesis of fully substituted furans, highlighting its potential as a building block in organic synthesis (Pan et al., 2010).

Scientific Research Applications

  • Ultrasound Promoted Synthesis of Chalcone Derivatives : The use of 2,3-Dihydrobenzofuran-4-carbaldehyde in the ultrasound-promoted synthesis of chalcone derivatives demonstrates an efficient and green chemistry approach, providing benefits like high yield, mild conditions, and waste reduction (Adole et al., 2020).

  • Isolation from Natural Sources : This compound has been isolated from the culture broth of the Basidiomycete Bondarzewia berkeleyi, indicating its presence in natural fungal sources (Shao Hong, 2007).

  • Study of Chiral 2-Isopropenyl-2,3-Dihydrobenzofurans : Research into the absolute structures of naturally occurring chiral 2-isopropenyl-2,3-dihydrobenzofurans has been conducted, contributing to the understanding of natural compound structures (Yamaguchi et al., 2003).

  • Synthesis of Novel Compounds : It is used in the synthesis of various novel compounds, such as dibenzofuran carboxaldehydes, demonstrating its versatility in organic chemistry (Yempala & Cassels, 2017).

  • Annulation Reactions in Organic Synthesis : It plays a role in carbene-catalyzed annulation reactions, creating new core structures for potential pharmaceutical applications (Peng et al., 2018).

  • Morita–Baylis–Hillman Reaction Study : The compound has been studied in the context of the Morita–Baylis–Hillman reaction, which is significant for understanding reaction mechanisms in organic synthesis (Yempala et al., 2015).

Safety And Hazards

While specific safety and hazard information for 2,3-Dihydrobenzofuran-4-carbaldehyde is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties . Future research may focus on developing more efficient synthetic routes and exploring their potential applications in pharmaceuticals and other industries .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWRRGVTYBMERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596268
Record name 2,3-Dihydro-1-benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-4-carbaldehyde

CAS RN

209256-42-8
Record name 2,3-Dihydro-1-benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMSO (8.10 mL, 114 mmol) was added at -78° C. to a stirred solution of oxalyl chloride in CH2Cl2 (40 mL of a 2M solution). A solution of (2,3-dihydrobenzofuran-4-yl)methanol (8.53 g, 56.9 mmol) in CH2Cl2 (35 mL) was added dropwise, and the solution stirred at -78° C. for 30 min. Triethyl amine (33 mL, 228 mmol) was added cautiously to quench the reaction. The resulting suspension was stirred at room temperature for 30 min and diluted with CH2Cl2 (100 mL). The organic layer was washed three times with water, and twice with brine, and then concentrated in vacuo to an oil (8.42 g, 100%) that was used without purification.
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8.53 g
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35 mL
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33 mL
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100 mL
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Synthesis routes and methods II

Procedure details

DMSO (8.10 mL, 114 mmol) was added at -78° C. to a stirred solution of oxalyl chloride in CH2Cl2 (40 mL of a 2M solution). A solution of Part B 2,3-dihydrobenzofuran-4-methanol (8.53 g, 56.9 mmol) in CH2Cl2 (35 mL) was added dropwise, and the solution stirred at -78° C. for 30 min. Triethylamine (33 mL, 228 mmol) was added cautiously to quench the reaction. The resulting suspension was stirred at room temperature for 30 min. and diluted with CH2Cl2 (100 mL). The organic layer was washed three times with water, and twice with brine, and then concentrated in vacuo to give 2,3-dihydrobenzofuran-4-carboxaldehyde as an oil (8.42 g, 100%) that was used without purification.
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8.1 mL
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0 (± 1) mol
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solution
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8.53 g
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35 mL
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100 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
L Alvey, S Prado, V Huteau, B Saint-Joanis… - Bioorganic & medicinal …, 2008 - Elsevier
From the structure of 3,3-dimethyl-3H-benzofuro[3,2-f][1]-benzopyran, a selective in vitro inhibitor of mycobacterial growth, we have undertaken a structure–activity relationship …
Number of citations: 125 www.sciencedirect.com
T Ito, M Nishiguchi, M Fukaya, K Ryu, M Iinuma - Phytochemistry Letters, 2022 - Elsevier
Uliginoside H (1) is a new resveratrol trimer diglucoside derivative with fused heptacycles. It was discovered from the acetone extract of the stem bark of Shorea uliginosa (…
Number of citations: 1 www.sciencedirect.com
T Ito, Y Masuda, N Abe, M Oyama, R Sawa… - Chemical and …, 2010 - jstage.jst.go.jp
Comprehensive re-investigation of the chemical constituents in the leaves of Vateria indica (Dipterocarpaceae) resulted in the isolation of a novel resveratrol dimeric dimer having a C2-…
Number of citations: 23 www.jstage.jst.go.jp
T Ito, H Ito, T Nehira, R Sawa, M Iinuma - Tetrahedron, 2014 - Elsevier
We investigated the potential roles of the skeleton-based comparative study of electronic circular dichroism (ECD) spectra for an application of absolute configuration (AC) determination …
Number of citations: 16 www.sciencedirect.com
W Wang, X Meng, J Zhu, X Zhang - Synthetic Communications, 2019 - Taylor & Francis
Tasimelteon is a useful drug for the treatment of Non-24 in totally blind individuals. An efficient and convenient asymmetric synthesis of tasimelteon has been developed from 4-vinyl-2,3-…
Number of citations: 2 www.tandfonline.com
HH Hussain, G Babic, T Durst, JS Wright… - The Journal of …, 2003 - ACS Publications
We are attempting to develop novel synthetic antioxidants aimed at retarding the effects of free-radical induced cell damage. In this paper we discuss the design strategy and report the …
Number of citations: 256 pubs.acs.org
T Ito, Y Hara, M Fukaya, K Ryu, M Iinuma - Phytochemistry Letters, 2023 - Elsevier
Vaticanol N (1) is a new resveratrol tetramer isolated from the acetone extract of Vatica bantamensis (Dipterocarpaceae) leaves. Spectroscopic analyses, including electrospray …
Number of citations: 2 www.sciencedirect.com
S Mi, X Sun, C Wu, X Zhang - Journal of Chemical Research, 2016 - journals.sagepub.com
An efficient and practical route for the synthesis of (-)-tasimelteon from 2,3-bis(2-hydroxyethyl)phenol has been developed. The product was prepared in seven steps in overall 16.4% …
Number of citations: 2 journals.sagepub.com
N Abe, T Ito, K Ohguchi, M Nasu… - Journal of natural …, 2010 - ACS Publications
Five new stilbenoids, vatalbinosides A−E (1−5), and 13 known compounds (6−18) were isolated from the stem of Vatica albiramis. The effects of these new compounds on interleukin-1β…
Number of citations: 51 pubs.acs.org
T Ito, T Nehira - Tetrahedron Letters, 2014 - Elsevier
Dehydroxylation of naturally occurring oligomeric resveratrol derivatives resulted in the formation of compounds with dramatically reduced principal stable conformers. In addition, …
Number of citations: 3 www.sciencedirect.com

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